2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that features a pyrazole ring and a pyridine ring
Preparation Methods
The synthesis of 2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-(1H-pyrazol-1-yl)aniline. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-[2-(1H-imidazol-1-yl)phenyl]pyridine-4-carboxamide: This compound features an imidazole ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.
2-chloro-N-[2-(1H-pyrrol-1-yl)phenyl]pyridine-4-carboxamide:
Properties
IUPAC Name |
2-chloro-N-(2-pyrazol-1-ylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-14-10-11(6-8-17-14)15(21)19-12-4-1-2-5-13(12)20-9-3-7-18-20/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUCRGWAWUEKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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